molecular formula C24H22BrF2N7O2 B4808498 1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE

1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE

Cat. No.: B4808498
M. Wt: 558.4 g/mol
InChI Key: QBKIQJLBDNQIQZ-UHFFFAOYSA-N
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Description

1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE is a complex organic compound that features multiple functional groups, including pyrazole, pyrimidine, and piperazine moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of individual components, such as the pyrazole and pyrimidine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include brominating agents, methylating agents, and carbonylating agents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrimidine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Halogen substitution reactions are common, especially involving the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking or biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(METHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE
  • 1-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE

Uniqueness

The presence of specific functional groups, such as the difluoromethyl and bromine atoms, may impart unique chemical and biological properties to the compound, distinguishing it from similar molecules.

Properties

IUPAC Name

[4-(4-bromo-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrF2N7O2/c1-14-3-5-15(6-4-14)18-11-19(21(26)27)34-22(29-18)16(12-28-34)23(35)32-7-9-33(10-8-32)24(36)20-17(25)13-31(2)30-20/h3-6,11-13,21H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKIQJLBDNQIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C(=O)C5=NN(C=C5Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrF2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE
Reactant of Route 5
1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE
Reactant of Route 6
1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE

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